molecular formula C20H16Cl2N4O2S B11643070 (6Z)-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11643070
M. Wt: 447.3 g/mol
InChI Key: AMGNVMMQDCCWBX-GQFJHEMJSA-N
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Description

The compound (6Z)-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the furan and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems, and scalable reaction conditions. The industrial methods focus on achieving high throughput while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H16Cl2N4O2S

Molecular Weight

447.3 g/mol

IUPAC Name

(6Z)-6-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H16Cl2N4O2S/c1-10(2)7-17-25-26-18(23)14(19(27)24-20(26)29-17)9-12-4-6-16(28-12)13-5-3-11(21)8-15(13)22/h3-6,8-10,23H,7H2,1-2H3/b14-9-,23-18?

InChI Key

AMGNVMMQDCCWBX-GQFJHEMJSA-N

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C(=O)N=C2S1

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)N=C2S1

Origin of Product

United States

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